molecular formula C13H13FN2O2 B2863907 3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1495817-49-6

3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2863907
CAS RN: 1495817-49-6
M. Wt: 248.257
InChI Key: ULFZUFPQMOBWEO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .

Scientific Research Applications

Aromatase Inhibitory Activity

A study describes the synthesis of novel compounds including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, which have been tested for their in vitro inhibition of human placental aromatase. This enzyme plays a crucial role in converting androgens to estrogens, and its inhibition is of interest for the endocrine therapy of hormone-dependent tumors, such as breast cancer. The compounds displayed significant enzyme inhibitory activity, with some being more potent than the clinically effective agent aminoglutethimide, highlighting their potential as therapeutic agents (Staněk et al., 1991).

Building Blocks for Carbapenem Nuclei

Another study explored the synthesis of 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives as new building blocks for carbapenem nuclei, a class of antibiotics. The synthesized compounds react with various nucleophiles to give azetidin-2-ones, which are key intermediates in the synthesis of carbapenems. This work demonstrates the utility of these bicyclic diones in constructing complex antibiotic structures, potentially contributing to the development of new antibacterial agents (Katagiri et al., 1986).

Synthesis and Transformation

The synthesis and transformation of 2-Azabicyclo[2.2.0]hexane-3,5-dione into azetidin-2-ones have been detailed, highlighting the compound's versatility as a precursor in synthetic chemistry. The reactions with different nucleophiles to yield azetidin-2-ones with acetic acid or acylmethyl side-chains at the 4-position underscore its utility in creating carbapenem nuclei, further emphasizing its importance in antibiotic synthesis (Katagiri et al., 1985).

Spirocyclic Heterocycles Synthesis

A recent study developed a multi-component 1,3-dipolar cycloaddition method for the synthesis of spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method provides a novel approach to synthesize biologically significant scaffolds with complete stereoselectivity and high atom economy. The antitumor activity of some synthesized compounds against cervical carcinoma cell lines was evaluated, indicating the potential biomedical applications of these compounds (Wang et al., 2021).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(3-amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)6-3-4-7(14)8(15)5-6/h3-5,9-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFZUFPQMOBWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC(=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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